molecular formula C8H14N2O3S B2988447 N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide CAS No. 2361608-50-4

N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B2988447
CAS No.: 2361608-50-4
M. Wt: 218.27
InChI Key: YDDXJPDEWMIZCP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a methanesulfonamide group, which is a sulfonamide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide typically involves the reaction of a pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Starting Materials: (3S)-1-Prop-2-enoylpyrrolidine and methanesulfonyl chloride.

    Reaction Conditions: Anhydrous conditions, base (e.g., triethylamine), solvent (e.g., dichloromethane).

    Procedure: The pyrrolidine derivative is dissolved in the solvent, and the base is added. Methanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature. The reaction mixture is stirred for several hours until completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide
  • N-Methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride

Uniqueness

N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a methanesulfonamide group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-3-8(11)10-5-4-7(6-10)9-14(2,12)13/h3,7,9H,1,4-6H2,2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDXJPDEWMIZCP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.